

A Technical Guide to the Discovery and Synthesis of Disodium Peroxydicarbonate

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Compound of Interest

Compound Name: *Disodium peroxydicarbonate*

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Abstract

Disodium peroxydicarbonate ($\text{Na}_2\text{C}_2\text{O}_6$), a powerful and versatile oxidizing agent, has a rich history rooted in late 19th-century electrochemistry. This guide provides an in-depth exploration of its discovery and the evolution of its synthesis, from early electrolytic methods to modern, highly efficient electrochemical processes. Detailed experimental protocols for both historical and contemporary synthesis are presented, alongside a quantitative comparison of key reaction parameters. The underlying chemical principles and logical workflows are illustrated through diagrams to facilitate a comprehensive understanding for researchers and professionals in chemical and pharmaceutical development.

Introduction

Disodium peroxydicarbonate is an inorganic compound with the chemical formula $\text{Na}_2\text{C}_2\text{O}_6$. It is the disodium salt of peroxydicarbonic acid and is characterized by a peroxide bridge linking two carbonate groups. This structure imparts strong oxidizing properties, making it a subject of interest for various industrial and chemical applications, including as a bleaching agent and a green oxidant in organic synthesis.^{[1][2]} It is crucial to distinguish **disodium peroxydicarbonate** from sodium percarbonate (more accurately, sodium carbonate peroxyhydrate, $2\text{Na}_2\text{CO}_3 \cdot 3\text{H}_2\text{O}_2$), an adduct of sodium carbonate and hydrogen peroxide, which was first prepared in 1899.^[3] While both are oxidizing agents, their chemical structures and properties differ significantly.

This technical guide focuses on the true **disodium peroxydicarbonate**, tracing its discovery and the development of its synthesis from the pioneering electrochemical studies of the late 19th and early 20th centuries to the advanced methods employed today.

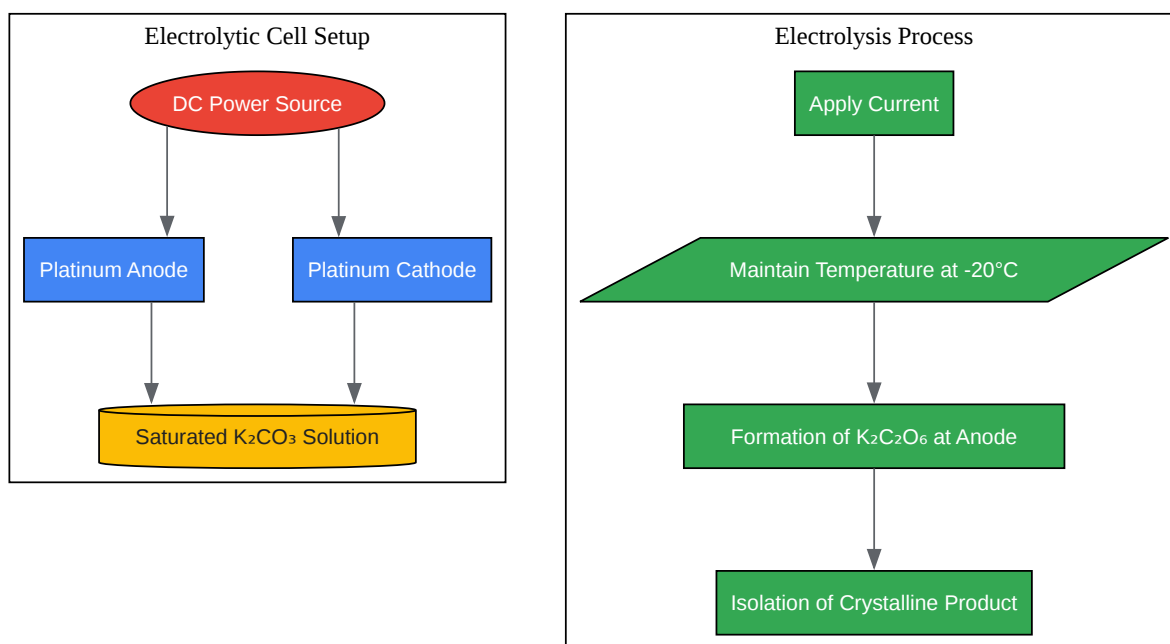
The Genesis of Peroxydicarbonate Synthesis: The Work of Constam and von Hansen

The journey to synthesizing **disodium peroxydicarbonate** began with the successful synthesis of its potassium salt, potassium peroxydicarbonate ($K_2C_2O_6$), in 1895 by E. J. Constam and A. von Hansen. Their groundbreaking work involved the electrolysis of a saturated solution of potassium carbonate at low temperatures.^[1]

Historical Experimental Protocol: Electrolysis of Potassium Carbonate

The original method employed by Constam and von Hansen involved the electrolysis of a concentrated potassium carbonate solution using platinum electrodes. The key to their success was maintaining a low temperature to prevent the decomposition of the newly formed peroxydicarbonate.

Experimental Workflow: Constam and von Hansen's Electrolytic Synthesis



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Caption: Workflow of the historical synthesis of potassium peroxydicarbonate.

Reaction at the Anode: $2CO_3^{2-} \rightarrow C_2O_6^{2-} + 2e^-$

This anodic oxidation of carbonate ions was a pivotal discovery, laying the groundwork for the synthesis of other peroxydicarbonate salts.

The First Synthesis of Disodium Peroxydicarbonate: The Contribution of Riesenfeld and Reinhold

Building upon the work of Constam and von Hansen, E. H. Riesenfeld and F. Reinhold are credited with the first synthesis of **disodium peroxydicarbonate** in the early 20th century.

They adapted the electrolytic method to a sodium carbonate solution, again emphasizing the critical role of low temperatures to isolate the less stable sodium salt.

Historical Experimental Protocol: Electrolysis of Sodium Carbonate

The experimental setup for the synthesis of **disodium peroxydicarbonate** was similar to that for the potassium salt, with the key difference being the electrolyte used.

Methodology:

- **Electrolyte Preparation:** A saturated solution of sodium carbonate (Na_2CO_3) in water was prepared.
- **Electrolytic Cell:** An undivided electrolytic cell equipped with platinum sheet electrodes was used.
- **Electrolysis Conditions:** The electrolysis was carried out at a low temperature, typically around -10°C to -15°C , to minimize the decomposition of the product. A high current density was applied to the anode.
- **Product Isolation:** The **disodium peroxydicarbonate**, being sparingly soluble in the concentrated sodium carbonate solution at low temperatures, would precipitate out of the solution and could be collected by filtration.

Quantitative Data from Early Electrolytic Synthesis

Parameter	Value
Electrolyte	Saturated aqueous sodium carbonate
Electrodes	Platinum
Temperature	-10°C to -15°C
Current Density	High (specific values not detailed)
Product State	Crystalline precipitate

Modern Synthesis of Disodium Peroxydicarbonate: Advancements in Electrochemistry

While the fundamental principle of anodic oxidation of carbonate remains the same, modern synthesis methods have significantly improved the efficiency, yield, and scalability of **disodium peroxydicarbonate** production. A key advancement has been the use of boron-doped diamond (BDD) electrodes.

BDD electrodes exhibit a high overpotential for the oxygen evolution reaction, which is a competing reaction at the anode. This property allows for the efficient oxidation of carbonate ions to peroxydicarbonate with higher current efficiencies compared to traditional platinum electrodes.^{[4][5]}

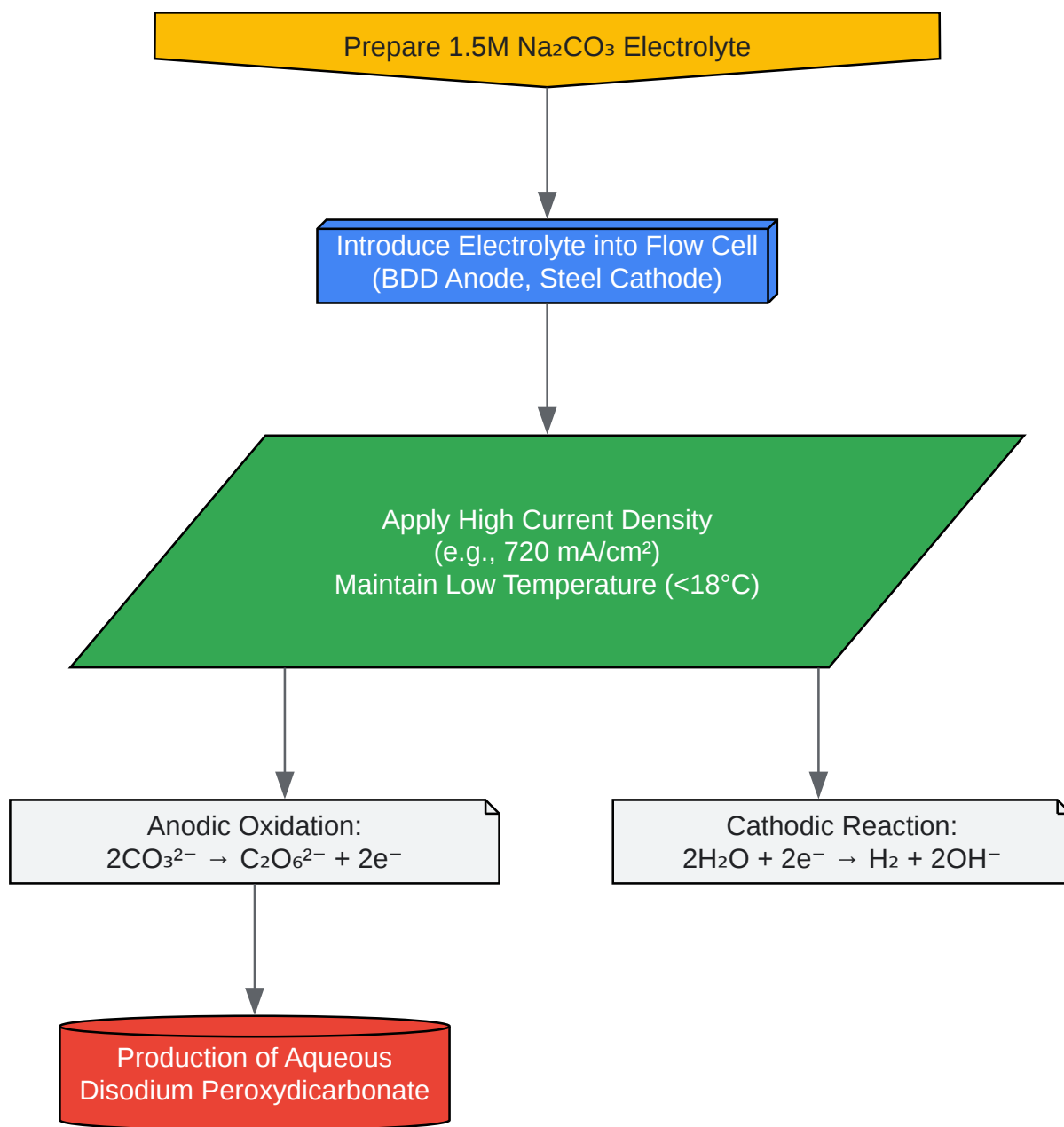
Modern Experimental Protocol: Electrolysis using Boron-Doped Diamond Electrodes

Modern electrochemical synthesis is often carried out in a flow cell reactor, which allows for better control of temperature and mass transport.

Methodology:

- **Electrolyte:** A concentrated solution of sodium carbonate (e.g., 1.5 M) is used as the electrolyte.
- **Electrolytic Cell:** An undivided flow cell is typically employed, with a BDD anode and a stainless steel or other suitable cathode.
- **Electrolysis Conditions:** The electrolysis is conducted at a low temperature (e.g., <18°C) and a high current density (e.g., 720 mA/cm²).^[2] A high electrolyte flow rate is maintained to enhance mass transport and heat dissipation.
- **Product:** A solution of **disodium peroxydicarbonate** is produced. The concentration of the product can be monitored over time, and the solution can be used directly for subsequent applications or the solid product can be isolated.

Logical Flow of Modern Electrochemical Synthesis



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Caption: Process flow for modern electrochemical synthesis of **disodium peroxydicarbonate**.

Quantitative Comparison of Modern Synthesis Parameters

Parameter	Value	Reference
Anode Material	Boron-Doped Diamond (BDD)	[4][5]
Cathode Material	Stainless Steel	[4]
Electrolyte	1.5 M Sodium Carbonate	[2]
Temperature	< 18°C	[2]
Current Density	720 mA/cm ²	[2]
Current Efficiency	up to 76%	[2]
Product Concentration	up to 282 mmol/L	[1]

Conclusion

The synthesis of **disodium peroxydicarbonate** has evolved significantly from its origins in late 19th-century electrochemistry. The pioneering work of Constam, von Hansen, Riesenfeld, and Reinhold established the fundamental principles of its electrolytic production. Modern advancements, particularly the advent of boron-doped diamond electrodes, have transformed the process into a highly efficient and scalable method. For researchers and professionals in drug development and other chemical industries, a thorough understanding of these synthesis methods, both historical and contemporary, provides a strong foundation for harnessing the potent oxidizing capabilities of this versatile compound. The detailed protocols and comparative data presented in this guide offer a valuable resource for the practical application and further exploration of **disodium peroxydicarbonate**.

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